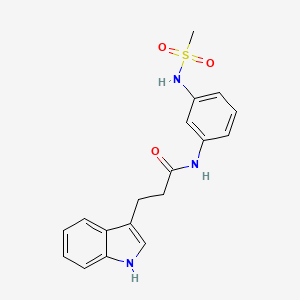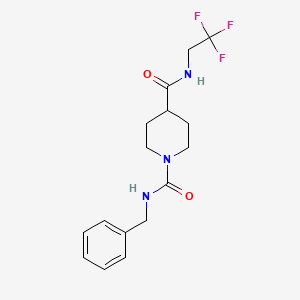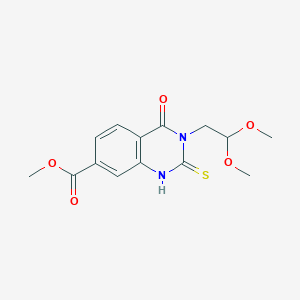
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide, also known as 3-Indolyl-N-methylsulfonamidophenylpropionamide (3-IND-MSPP), is a synthetic small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 3-IND-MSPP has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression.
Mecanismo De Acción
The exact mechanism of action of 3-IND-MSPP is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the cytoplasmic chaperone protein Hsp90, which is involved in the regulation of gene expression. It is also thought to have anti-inflammatory and anti-apoptotic effects by modulating the activity of certain inflammatory mediators, such as cytokines and chemokines. In addition, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-IND-MSPP have been studied in a variety of cell and animal models. In vitro studies have shown that 3-IND-MSPP has anti-inflammatory and anti-apoptotic effects, and can modulate the activity of certain inflammatory mediators, such as cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. In vivo studies have demonstrated that 3-IND-MSPP can reduce inflammation and improve survival in animal models of sepsis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-IND-MSPP in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize and is relatively inexpensive. In addition, it has been shown to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. Furthermore, it has been studied for its potential role in modulating the immune system and regulating gene expression.
However, there are also some limitations to the use of 3-IND-MSPP in laboratory experiments. For example, it has not yet been tested in humans, so its safety and efficacy in humans is unknown. In addition, the exact mechanism of action of 3-IND-MSPP is not yet fully understood, so further research is needed to elucidate its exact mechanism of action.
Direcciones Futuras
The potential therapeutic applications of 3-IND-MSPP are vast, and there are many future directions for research. One potential future direction is to investigate the potential use of 3-IND-MSPP as a drug delivery system. In addition, further research is needed to elucidate the exact mechanism of action of 3-IND-MSPP and its effects on gene expression. Furthermore, further studies are needed to determine the safety and efficacy of 3-IND-MSPP in humans. Finally, research is needed to explore the potential therapeutic applications of 3-IND-MSPP in a variety of diseases, such as cancer, inflammatory diseases, and infectious diseases.
Métodos De Síntesis
3-IND-MSPP can be synthesized using a number of chemical methods. The most commonly used method involves the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-IND-MSPP, which is then purified by column chromatography. Other methods for the synthesis of 3-IND-MSPP include the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a dehydrating agent, such as phosphorous pentoxide, or the reaction of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of an acid, such as hydrochloric acid.
Aplicaciones Científicas De Investigación
3-IND-MSPP has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression. In addition, it has been investigated for its potential use as a drug delivery system, as well as its ability to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25(23,24)21-15-6-4-5-14(11-15)20-18(22)10-9-13-12-19-17-8-3-2-7-16(13)17/h2-8,11-12,19,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCZACQFGTJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)
![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)